5-(2-fluorobenzyl)-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline
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Description
5-(2-fluorobenzyl)-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C24H17F2N3O and its molecular weight is 401.417. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of quinoline derivatives, including the specific compound of interest, involves complex chemical reactions aimed at creating efficient fluorophores for biochemistry and medicine, especially for studying biological systems. Quinoline derivatives, including pyrazolo[4,3-c]quinolines, are explored for their potential as antioxidants, radioprotectors, and in the synthesis of novel ligands for receptors due to their structural features and reactivity (Aleksanyan & Hambardzumyan, 2013). The focus on synthesizing new compounds through reactions such as the Povarov reaction underlines the interest in developing new therapeutic agents with improved efficacy against diseases like tuberculosis (Kantevari et al., 2011).
Photophysical and Electrochemical Properties
The exploration of quinoline derivatives for photoluminescence applications highlights their potential as chromophores in light-emitting devices. Studies on photoluminescent compounds based on quinoxaline derivatives, for instance, provide insights into their suitability for such applications, comparing them to other heterocyclic compounds to determine the most effective materials for luminescence (Mancilha et al., 2006).
Pharmaceutical Applications
In pharmaceutical research, quinoline derivatives are investigated for their anticancer properties, demonstrating the versatility of these compounds in drug development. The synthesis of anticancer prodrugs based on quinoline structures and their encapsulation for targeted drug delivery systems exemplify the innovative approaches to chemotherapy, especially for oral cancer treatment (Tian et al., 2018). Additionally, studies on isatin derivatives, including indolin-2-ones and quinoxalines, underline the potential of quinoline-based compounds in cytotoxicity evaluations against various cancer cell lines, offering new avenues for cancer therapy (Reddy et al., 2013).
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-8-methoxypyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N3O/c1-30-18-10-11-22-19(12-18)24-20(14-29(22)13-16-4-2-3-5-21(16)26)23(27-28-24)15-6-8-17(25)9-7-15/h2-12,14H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFDYTFXVHKASS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)F)CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.